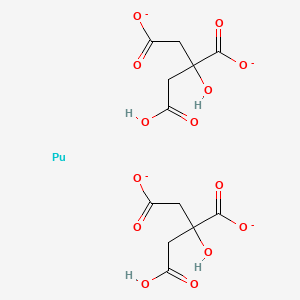
Plutonium citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plutonium citrate, also known as this compound, is a useful research compound. Its molecular formula is C12H12O14Pu-4 and its molecular weight is 624.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Radiobiological Research
Plutonium citrate is primarily used in radiobiological studies to understand the cellular uptake and distribution of plutonium isotopes. Research indicates that plutonium complexes can be internalized by mammalian cells, influencing cellular behavior and responses.
Case Study: Cellular Uptake of this compound
In a study involving PC12 cells (derived from rat adrenal glands), researchers exposed these cells to molecular forms of this compound. The results demonstrated that this compound was taken up by the cells and co-localized with iron within the cytoplasm. Notably, plutonium did not agglomerate within the cells but remained soluble, suggesting that it exists as a complex with small molecules or biomolecules like transferrin .
Table 1: Summary of this compound Uptake in PC12 Cells
| Parameter | Value |
|---|---|
| Concentration | 50 μM |
| Uptake Duration | 3 hours |
| Localization | Cytoplasm |
| Co-localization | Iron |
Carcinogenic Studies
Another significant application of this compound is in carcinogenicity studies. Research has shown that injection of soluble this compound can induce carcinogenesis in animal models.
Case Study: Carcinogenic Effects in Mice
A study investigated the effects of injected this compound on mice, revealing a distinct pattern of carcinogenesis compared to external low-LET (linear energy transfer) irradiations. The findings highlight the potential risks associated with internal exposure to plutonium compounds .
Table 2: Carcinogenic Effects Observed in Mice
| Exposure Type | Observed Effects |
|---|---|
| Injection of this compound | Specific carcinogenicity patterns |
Human Biokinetics Studies
This compound has been utilized in human biokinetics studies to understand its absorption and excretion patterns following intravenous administration.
Case Study: Long-term Human Studies
Three long-term studies conducted on human volunteers examined the urinary excretion and tissue distribution of plutonium after administration of this compound. Results indicated that urinary excretion patterns varied significantly over time, providing critical data for assessing human health risks associated with plutonium exposure .
Table 3: Summary of Human Biokinetics Studies
| Study | Administration Method | Key Findings |
|---|---|---|
| National Radiological Protection Board Study | Intravenous injection | Long-term urinary excretion data |
| AEA Technology Study | Intravenous injection | Blood and liver content analysis |
| CRCE Study | Inhalation and intravenous | Absorption parameter evaluation |
Environmental Impact Assessments
This compound is also relevant in environmental science, particularly in assessing the mobility and speciation of plutonium in various environments.
Case Study: Speciation and Mobility
Recent research has explored the speciation and oxidation state distributions of plutonium in the presence of citrate under varying pH conditions. The findings suggest that citrate plays a crucial role in stabilizing certain oxidation states of plutonium, impacting its mobility in environmental contexts .
Table 4: Plutonium Speciation in Citrate Solutions
| pH Level | Speciation Observed |
|---|---|
| 2.5 | Pu(VI)-citrate |
| 7.0 | Pu(III)-citrate |
| 11.0 | Reduced mobility |
化学反应分析
Formation and Stability
-
Complex Formation: Plutonium(IV) forms a 1:1 complex with citrate, having a stability constant (log β1,1) of 16.536 ± 0.015 at an ionic strength of 0.1 M . Formation constants have been determined for PuO2(HcitH)(aq) (log K° 1,1 = 1.09 ± 0.05) and PuO2(HcitH)(citH)3- (log K° 1,2 = -0.20 ± 0.07) .
-
Stability: The stability of Plutonium(IV)-citrate complexes can be lower than that of Plutonium(IV)-NTA complexes, with slow hydrolysis occurring depending on pH and citrate concentration .
Factors Influencing Reactions
-
pH: pH affects the speciation and kinetics of plutonium-citrate systems. The rate of reduction of Pu(VI) increases with increasing pH in the presence of citrate .
-
Ionic Strength: Conditional stability constants for plutonium(IV) complexing with citric acid have been determined at an ionic strength of 0.1 M NaCl .
-
Redox Conditions: Radiolysis can drive the citrate-mediated reduction of plutonium, involving electron transfer from the oxidative breakdown of citrate .
-
Temperature: Temperature influences the kinetics of reactions involving plutonium citrate .
Chemical Behavior
-
Hydrolysis and Polymerization: In solutions with lower acidity, Plutonium (+4) undergoes more extensive hydrolysis, leading to polymerization. These polymers exhibit different chemical properties compared to the free ion, including strong adsorption onto surfaces .
-
Redox Reactions: Citrate can mediate the reduction of plutonium, with Pu(VI) species being less stable in the presence of citrate. The direct reduction of Pu(VI) to Pu(IV) is observed in the presence of citrate .
Interactions with Other Compounds
-
Alginic Acid: Alginic acid exhibits a strong affinity for plutonium, forming 1:2 and 1:3 Pu:alginic acid complexes .
-
Metal Hydroxides: If iron and plutonium are in the same alkaline solution, they will coprecipitate, reducing the final plutonium concentration in the solution .
-
Neutron Absorbers: Interactions of plutonium with neutron absorbers such as aluminum, cadmium, chromium, iron, manganese, nickel, and sodium have been observed .
-
Uranium: Consideration is also given to the interactions of plutonium with uranium .
-
EDTA: EDTA forms strong complexes with actinide(IV) species .
属性
CAS 编号 |
7261-07-6 |
|---|---|
分子式 |
C12H12O14Pu-4 |
分子量 |
624.28 g/mol |
IUPAC 名称 |
2-(carboxymethyl)-2-hydroxybutanedioate;plutonium |
InChI |
InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4 |
InChI 键 |
VMCPNGDDOMAWHB-UHFFFAOYSA-J |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |
规范 SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |
同义词 |
(239)Pu citrate plutonium citrate plutonium citrate, 239Pu-labeled cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















